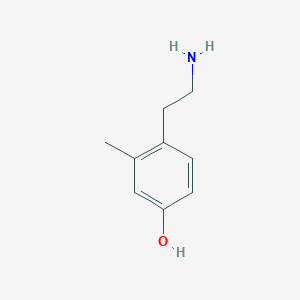
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate is a heterocyclic compound that contains both a pyrazine and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate typically involves the formation of the thiazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 2-bromoacetyl pyrazine with thiourea to form the thiazole ring. The resulting intermediate is then esterified with ethanol to produce the final compound. The reaction conditions often require refluxing in ethanol and the use of a base such as sodium ethoxide to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
科学研究应用
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
- Ethyl 2-(2-pyrimidinylamino)-1,3-thiazol-4-yl)acetate
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
- 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate is unique due to the presence of both pyrazine and thiazole rings, which confer distinct chemical properties and biological activities. The combination of these two heterocycles in a single molecule enhances its potential as a versatile scaffold for drug development and other applications .
属性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC 名称 |
ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-10(15)5-8-7-17-11(14-8)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3 |
InChI 键 |
HFEKJMGMVVYRPH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CSC(=N1)C2=NC=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)



![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)

![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)

![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)

